N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The introduction of the substituents at the 2-position phenyl group and the 5-position hydroxyl group, halogen, and amino group is closely related to the antibacterial activity of the benzofuran .Chemical Reactions Analysis
Compounds with methylation of the hydroxyl group had reduced solubility and decreased antimicrobial abilities, and compounds with halogen substituents showed no antimicrobial activity .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures and substituents .Scientific Research Applications
Synthesis and Enzymatic Activity One research avenue involves the synthesis and evaluation of benzofuran derivatives for their biological activities. For instance, benzofuran hydroxamic acids were synthesized and evaluated for their 5-lipoxygenase inhibitory activities, showing potent enzyme inhibition which is relevant in inflammatory processes (Ohemeng et al., 1994). This suggests that N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide might also be explored for similar enzymatic inhibition activities.
Antimicrobial Properties Benzofuran derivatives have also been synthesized and assessed for their antimicrobial properties. A study synthesized novel benzofuran derivatives and evaluated their antibacterial activity against a range of pathogenic microorganisms, indicating potential applications in combating bacterial infections (Idrees et al., 2019). This highlights the possibility of this compound being utilized in the development of new antimicrobial agents.
Neuroprotective and Antioxidant Effects Another significant area of research is the evaluation of benzofuran derivatives for their neuroprotective and antioxidant activities. For example, a series of benzofuran-2-carboxamide derivatives were synthesized and assessed for their neuroprotective effects against excitotoxic neuronal cell damage, with some compounds showing potent neuroprotective action (Cho et al., 2015). This suggests potential applications of this compound in neuroprotection and antioxidant therapy.
Future Directions
There is an urgent need to develop new therapeutic agents due to the major global problem of resistance to antibiotics . Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This makes them a promising area for future research.
Properties
IUPAC Name |
N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-20(4-2)19(22)17-15-12-14(21)10-11-16(15)23-18(17)13-8-6-5-7-9-13/h5-12,21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOMYZLMLHXXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323505 |
Source
|
Record name | N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204230 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301682-53-1 |
Source
|
Record name | N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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